molecular formula C13H15NO2 B2389301 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305440-79-1

1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2389301
CAS No.: 2305440-79-1
M. Wt: 217.268
InChI Key: ZCEJIJKPBCBZEG-NWDGAFQWSA-N
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Description

1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a phenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions, such as hydroxylation and Friedel-Crafts alkylation.

    Final Assembly: The final step involves coupling the pyrrolidine derivative with a propenone moiety under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification Techniques: Employing advanced purification methods like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Sodium borohydride, methanol, ice bath.

    Substitution: Nucleophiles like halides, solvents like acetone, reflux conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that play a role in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]butan-2-one
  • 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]pent-2-en-1-one

Comparison:

  • Structural Differences: Variations in the length and saturation of the carbon chain.
  • Unique Properties: 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one’s specific arrangement of functional groups imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(3S,4R)-3-hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(16)14-8-11(12(15)9-14)10-6-4-3-5-7-10/h2-7,11-12,15H,1,8-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEJIJKPBCBZEG-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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